5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine
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Overview
Description
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5th position, an ethyl group at the 6th position, and an N-[1-(4-nitrophenyl)propyl] group at the 4th position
Preparation Methods
The synthesis of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine can be achieved through a multi-step synthetic route. One common method involves the following steps:
Friedel-Crafts Acylation:
Nitration: The nitration of the aromatic ring to introduce the nitro group.
Pyrimidine Ring Formation: The formation of the pyrimidine ring through cyclization reactions.
Chlorination and Ethylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Similar structure but different substitution pattern.
5-chloro-6-methyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
The uniqueness of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921604-48-0 |
---|---|
Molecular Formula |
C15H17ClN4O2 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN4O2/c1-3-12(10-5-7-11(8-6-10)20(21)22)19-15-14(16)13(4-2)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,17,18,19) |
InChI Key |
GHJDLQBBROKQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(CC)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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